Cas no 73522-76-6 (6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5S,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)-)
73522-76-6 structure
Product Name:6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5S,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)-
CAS-Nr.:73522-76-6
MF:C48H80O12
MW:849.141616821289
CID:565537
PubChem ID:145944875
Update Time:2025-04-19
6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5S,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5S,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)-
- LogP
- A-130C
- A 130C
- Antibiotic A 130C
- Lenoremycin
- (E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
- 73522-76-6
- A-130C, A 130C, A130C
- (E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,6R,9R)-2-[(2S,3S,5S,6R)-6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
-
- Inchi: 1S/C48H80O12/c1-26-21-32(7)46(53,25-49)24-36(26)40-22-33(8)48(58-40)31(6)13-15-41(59-48)45(11)17-18-47(60-45)34(9)39(56-42-16-14-37(54-12)35(10)55-42)23-38(57-47)27(2)19-28(3)43(50)29(4)20-30(5)44(51)52/h19,26-27,29-42,49,53H,13-18,20-25H2,1-12H3,(H,51,52)/b28-19+
- InChI-Schlüssel: ROYMQEKRHCTCTO-TURZUDJPSA-N
- Lächelt: COC1C(C)OC(OC2C(C)C3(OC(C4OC5(C(C)CC(C6C(C)CC(C)C(CO)(O)C6)O5)C(C)CC4)(C)CC3)OC(C(/C=C(/C(C(CC(C(=O)O)C)C)=O)\C)C)C2)CC1
Berechnete Eigenschaften
- Genaue Masse: 850.54424254g/mol
- Monoisotopenmasse: 850.54424254g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 60
- Anzahl drehbarer Bindungen: 13
- Komplexität: 1540
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 18
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 169Ų
- XLogP3: 5.518
Experimentelle Eigenschaften
- Dichte: 1.18
- Siedepunkt: 875.5°C at 760 mmHg
- Flammpunkt: 245.4°C
- Brechungsindex: 1.542
6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5S,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)- Verwandte Literatur
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
73522-76-6 (6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5S,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)-) Verwandte Produkte
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz